molecular formula C22H17BrClNO4 B5226176 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide

Cat. No. B5226176
M. Wt: 474.7 g/mol
InChI Key: BHZCNSRDTIFWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide, commonly known as BDB, is a chemical compound that belongs to the class of phenethylamines. BDB is a popular research chemical that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, neuroscience, and medicinal chemistry.

Mechanism of Action

BDB acts as a potent agonist of serotonin receptors, particularly the 5-HT2A receptor. The activation of these receptors leads to the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological and pathological processes. BDB also exhibits affinity for other receptors such as dopamine and adrenergic receptors, which may contribute to its overall pharmacological effects.
Biochemical and Physiological Effects:
BDB has been shown to produce a wide range of biochemical and physiological effects, including changes in mood, perception, and cognition. BDB has been reported to produce psychedelic effects similar to other phenethylamines such as 2C-B and MDMA. These effects include altered perception of time, space, and self, enhanced emotional empathy, and increased sociability. BDB has also been shown to produce mild to moderate cardiovascular effects such as increased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

BDB has several advantages as a research chemical, including its high potency, selectivity for serotonin receptors, and relatively low toxicity. However, BDB also has several limitations that need to be considered when designing experiments, including the lack of standardized dosing protocols, the potential for off-target effects, and the limited availability of the compound.

Future Directions

There are several potential future directions for research on BDB, including the development of new drugs based on its chemical structure, the exploration of its potential therapeutic applications in various psychiatric and neurological disorders, and the elucidation of its mechanisms of action at the molecular and cellular levels. Additionally, further studies are needed to clarify the long-term effects of BDB on various physiological systems and to establish its safety profile. Overall, BDB represents a promising tool for advancing our understanding of the role of serotonin receptors in health and disease.

Synthesis Methods

The synthesis of BDB involves the reaction between 4-bromo-2-(2-chlorobenzoyl)aniline and 3,5-dimethoxybenzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

BDB has been extensively studied for its potential applications in various fields such as pharmacology, neuroscience, and medicinal chemistry. In pharmacology, BDB has been shown to exhibit serotonin receptor agonist properties, which makes it a potential candidate for the treatment of various psychiatric disorders such as depression and anxiety. In neuroscience, BDB has been used as a tool to study the role of serotonin receptors in various physiological and pathological processes such as pain, addiction, and mood disorders. In medicinal chemistry, BDB has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrClNO4/c1-28-15-9-13(10-16(12-15)29-2)22(27)25-20-8-7-14(23)11-18(20)21(26)17-5-3-4-6-19(17)24/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZCNSRDTIFWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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